molecular formula C16H10BrN3O2S B8699310 8-((3-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)quinoline

8-((3-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)quinoline

Cat. No.: B8699310
M. Wt: 388.2 g/mol
InChI Key: BKPSMQRGYPOMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)quinoline is a useful research compound. Its molecular formula is C16H10BrN3O2S and its molecular weight is 388.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H10BrN3O2S

Molecular Weight

388.2 g/mol

IUPAC Name

8-(3-bromopyrrolo[2,3-b]pyridin-1-yl)sulfonylquinoline

InChI

InChI=1S/C16H10BrN3O2S/c17-13-10-20(16-12(13)6-3-9-19-16)23(21,22)14-7-1-4-11-5-2-8-18-15(11)14/h1-10H

InChI Key

BKPSMQRGYPOMMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N3C=C(C4=C3N=CC=C4)Br)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a round bottom flask was added 3-bromo-7-azaindole (3, 1.18 g, 5.99 mmol) and tetra-N-butylammonium bromide (193 mg, 0.600 mmol), and 5.0 M sodium hydroxide (15.4 mL). 8-Quinoline-sulfonyl chloride (1.64 g, 7.19 mmol) in dichloromethane (5.9 mL) was added dropwise at room temperature. After a few hours, all starting materials were gone. After 30 mL of dichlormethane was added, two layers were separated. The aqueous layer was washed with dichloromethane. The combined organic layers were washed with 1 M sodium bicarbonate, water, and brine and dried over anhydrous sodium sulfate. The crude material was concentrated under reduced pressure and was purified by column chromatography (55-80% ethyl acetate in hexane) to yield the desired product as a light yellow colored solid (44, 1.72 g, 4.43 mmol). MS(ESI) [M+H+]+=389.4.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
193 mg
Type
catalyst
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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